Oxalacetate
Overview
Description
Oxaloacetate(2-) is a C4-dicarboxylate resuting from deprotonation of both carboxy groups of oxaloacetic acid. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a C4-dicarboxylate and an oxo dicarboxylic acid dianion. It derives from a succinate(2-). It is a conjugate base of an oxaloacetic acid.
Scientific Research Applications
Role in Fungal Virulence
Oxalacetate acetylhydrolase (OAH), an enzyme belonging to the phosphoenolpyruvate mutase/isocitrate lyase superfamily, catalyzes the transformation of this compound to oxalic acid and acetate. Notably, in the chestnut blight fungus (Cryphonectria parasitica), the knock-out of the oah gene diminishes the fungus's ability to form cankers on chestnut trees, signifying the enzyme's essential role in the virulence of this pathogen. The study involved the production, purification, and analysis of OAH's catalytic rates, providing valuable insights into the structural and functional aspects of this enzyme (Chen et al., 2010).
Geomycology and Biodeterioration
Oxalate, a metabolite significantly influenced by fungi, plays a crucial role in numerous geomycological processes. These include nutrient cycling, transformations of rocks, minerals, and metals, and the formation of mycogenic biominerals. These processes are not only crucial for understanding environmental dynamics but also have potential applications in bioremediation, biorecovery, and the detoxification of harmful substances. However, the involvement of oxalate in these processes also contributes to the biodeterioration of natural and synthetic materials, impacting industries and environmental health (Gadd et al., 2014).
Enzymatic Oxalate Degradation
Oxalate-degrading enzymes are of significant interest due to their potential applications in various fields, including medical diagnostics, the treatment of diseases related to oxalate accumulation, and environmental remediation. These enzymes, present in plants, fungi, and bacteria, facilitate the conversion of oxalate into CO2 and/or formate. The study provides an overview of the major classes of these enzymes, revealing the chemical strategies they employ for cleaving the C-C bond in oxalate and offering insights into the molecular processes underlying the evolution of biological catalysts (Svedružić et al., 2005).
Microbial Oxalotrophic Activity
The study of microbial oxalotrophic activity, particularly in bacteria, provides insights into widespread metabolic processes in the environment, especially in soils. Isothermal microcalorimetry (IMC) has been utilized to monitor this activity effectively. The research highlights the potential of IMC as a powerful method to analyze bacterial oxalotrophic activity, offering a novel approach to understanding and harnessing microbial processes for environmental and industrial applications (Bravo et al., 2011).
Probiotic Applications
The study explores the anti-inflammatory potential of selected oxalate-degrading probiotic bacteria. These probiotics could serve as a new therapeutic approach for managing hyperoxaluria and the inflammatory states associated with oxalate accumulation. The research identifies promising bacterial strains with oxalate-degrading activity, underscoring their potential in preventing and treating hyperoxaluria-related conditions (Giardina et al., 2014).
Properties
CAS No. |
149-63-3 |
---|---|
Molecular Formula |
C4H2O5-2 |
Molecular Weight |
130.06 g/mol |
IUPAC Name |
2-oxobutanedioate |
InChI |
InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-2 |
InChI Key |
KHPXUQMNIQBQEV-UHFFFAOYSA-L |
SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
C(C(=O)C(=O)[O-])C(=O)[O-] |
Synonyms |
2-OXOBUTANEDIOIC ACID |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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